molecular formula C18H19N3O5S B2921535 methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate CAS No. 2034237-46-0

methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2921535
CAS No.: 2034237-46-0
M. Wt: 389.43
InChI Key: DZJFYQJRQZOHKR-UHFFFAOYSA-N
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Description

The compound methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate features a benzo[c][1,2,5]thiadiazole core substituted with a 3-methyl-2,2-dioxido group, an ethylcarbamoyl linker, and a methyl benzoate ester. While direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., ) utilize palladium-catalyzed cross-coupling reactions and carbamoylation steps, which are likely applicable here .

Properties

IUPAC Name

methyl 4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-15-5-3-4-6-16(15)21(27(20,24)25)12-11-19-17(22)13-7-9-14(10-8-13)18(23)26-2/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJFYQJRQZOHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often involves the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Carbamoylation: This step involves the reaction of the intermediate with an isocyanate to introduce the carbamoyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c][1,2,5]thiadiazole core.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole moiety. It has potential biological activities, including antimicrobial and anticancer properties, which are often associated with derivatives of benzo[c][1,2,5]thiadiazole. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Properties
The compound includes a benzoate group linked to a thiadiazole derivative through a carbamoyl linkage. It can participate in various chemical reactions due to its functional groups. Its reactivity is influenced by electronic effects from substituents on the aromatic rings and steric hindrance from bulky groups attached to the thiadiazole.

Synthesis
The synthesis of this compound typically involves multiple steps and may require specific conditions such as controlled temperatures and the presence of catalysts to promote the desired reactions while minimizing side products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Mechanism of Action
The mechanism of action of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The benzo[c][1,2,5]thiadiazole core can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name & Source Core Structure Key Functional Groups/Substituents Applications/Properties
Target Compound Benzo[c][1,2,5]thiadiazole 3-Methyl-2,2-dioxido, ethylcarbamoyl, methyl benzoate Hypothesized: Bioactivity or optoelectronics
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c][1,2,5]thiadiazole Ethynyl (trimethylsilyl-protected) Optoelectronic materials (20% yield)
Methyl 4-(7-(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (2) Benzo[c][1,2,5]thiadiazole Triphenylethylene-phenyl Luminescent materials (mechanochemical synthesis)
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzimidazole Benzimidazole ring, methyl substituent Pharmaceutical intermediates
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl, methoxy linker Bioactive compound (safety data reported)
Triflusulfuron-methyl ester Triazine-sulfonylurea Sulfonylurea, trifluoroethoxy Herbicide (agricultural use)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide Benzo[c][1,2,5]thiadiazole 6-Fluoro, thiazole-carboxamide Potential pharmaceutical candidate

Physicochemical and Functional Properties

  • Optoelectronic Properties : Ethynyl-substituted derivatives (e.g., compound 16 ) exhibit strong UV-Vis absorption, making them suitable for optoelectronics . Triphenylethylene-containing analogs () show aggregation-induced emission (AIE), useful in luminescent materials .
  • Bioactivity : Thiadiazole and benzimidazole derivatives () often demonstrate antimicrobial or kinase inhibitory activity. The fluorinated analog () suggests enhanced bioavailability .
  • Agricultural Use : Sulfonylurea-triazine compounds () act as herbicides, contrasting with the target compound’s undefined application .

Key Differentiators

  • Core Heterocycle : The target compound’s benzo[c][1,2,5]thiadiazole core offers distinct electronic properties compared to benzimidazoles () or 1,3,4-thiadiazoles ().

Biological Activity

Methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest interactions with various biological targets, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 2034400-94-5

This compound contains a benzoate moiety linked to a thiadiazole derivative, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial activity. For instance, the benzo[c][1,2,5]thiadiazole moiety has been associated with various antimicrobial properties against bacteria and fungi. In studies involving similar compounds:

  • In vitro tests showed effective inhibition of bacterial strains such as E. coli and Staphylococcus aureus.
  • Fungal assays demonstrated activity against Candida albicans.

These findings suggest that this compound may possess comparable antimicrobial properties.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been observed to cause G0/G1 phase arrest in cancer cell lines.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS production has been linked to the cytotoxic effects observed in cancer cells treated with thiadiazole derivatives.
  • Inhibition of Tumor Growth : Animal model studies have demonstrated that these compounds can inhibit tumor growth and metastasis.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The compound interacts with specific proteins or enzymes involved in cellular signaling pathways.
  • It may modulate the expression of genes related to apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli, S. aureus, C. albicans ,
AnticancerInduces apoptosis; inhibits tumor growth ,
MechanismPotential modulation of signaling pathways,

Case Study: Antimicrobial Activity

In a study published by Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound). The results indicated:

  • A minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli.
  • Notable activity against clinical isolates of Staphylococcus aureus.

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

Q & A

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Mandatory safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles compliant with EN 166 standards. Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
  • Engineering Controls: Conduct reactions in fume hoods with ≥100 fpm airflow. Ensure local exhaust ventilation to limit airborne exposure .
  • Emergency Protocols: Immediate decontamination of affected skin with water, and medical consultation if symptoms arise. Store antidotes (e.g., activated charcoal) for accidental ingestion .

Basic: What synthetic strategies are used to prepare this compound?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate Formation: React benzo[c][1,2,5]thiadiazole derivatives with ethylenediamine analogs to form the thiadiazol-ethylamine backbone.

Coupling Reaction: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the methyl benzoate moiety to the amine group .

Cyclization: Optimize cyclization in polar aprotic solvents (e.g., DMF) with catalysts like iodine or triethylamine .
Example Reaction Table:

StepReagents/ConditionsYieldCharacterization
1Acetonitrile, reflux, 3 min64%IR: 1680 cm⁻¹ (C=O)
2DMF, I₂, Et₃N, 80°C70%¹H NMR: δ 7.8–8.2 (aromatic H)

Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?

Answer:
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation strategies include:

  • Multi-Technique Validation: Cross-validate with ¹³C NMR, HSQC, and HRMS. For example, a molecular ion peak at m/z 369.40 (C₁₈H₁₅N₃O₄S) confirms the molecular weight .
  • Solvent Artifact Analysis: Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent peaks .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .

Advanced: What methodologies are recommended for assessing the compound’s bioactivity in antimicrobial assays?

Answer:

  • Microbial Strains: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) using broth microdilution (CLSI guidelines).
  • Dose-Response Analysis: Prepare 2-fold dilutions (1–128 µg/mL) and measure MIC/MBC values.
  • Mechanistic Studies: Perform time-kill assays and SEM imaging to observe cell membrane disruption .
    Example Bioactivity Data:
StrainMIC (µg/mL)MBC (µg/mL)Mechanism
S. aureus816Membrane lysis
C. albicans3264Ergosterol inhibition

Basic: How should the compound be stored to ensure stability?

Answer:

  • Conditions: Store in airtight containers at 2–8°C, away from light and humidity. Use desiccants (silica gel) to prevent hydrolysis .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced: What computational tools can predict the compound’s ADMET properties?

Answer:

  • Software: Use SwissADME or PreADMET for bioavailability predictions. Key parameters:
    • Lipophilicity: LogP ≈ 2.5 (optimal for CNS penetration) .
    • Metabolism: CYP3A4/2D6 inhibition risk via docking (AutoDock Vina) .
  • Toxicity Prediction: ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • DoE Optimization: Vary temperature, solvent polarity, and stoichiometry using JMP or Minitab .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC: Use C18 columns (5 µm, 250 mm) with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Elemental Analysis: Match calculated vs. experimental C/H/N/S ratios (e.g., C 58.53%, H 4.09%) .

Advanced: What structural analogs show promise for structure-activity relationship (SAR) studies?

Answer:

AnalogStructural ModificationBioactivity Trend
AReplacement of methyl with CF₃2× higher MIC vs. MRSA
BBenzoate → PhenylcarbamateReduced hepatotoxicity
CThiadiazole → OxadiazoleImproved solubility (LogS +1.2)

Advanced: How can researchers address the lack of ecological toxicity data?

Answer:

  • Acute Ecotoxicity Assays: Follow OECD 201/202 guidelines for Daphnia magna and Aliivibrio fischeri (LC₅₀/EC₅₀).
  • Degradation Studies: Perform photolysis (UV light, 72 hrs) and biodegradation (OECD 301F) to assess persistence .

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